Cas no 1361527-65-2 (6-(Perchlorophenyl)picolinonitrile)

6-(ペルクロロフェニル)ピコリノニトリルは、高純度の有機化合物であり、特に農薬や医薬品中間体としての応用が注目されています。その分子構造は、ペルクロロフェニル基とピコリノニトリル基が結合した特異な特性を示し、高い反応性と安定性を兼ね備えています。この化合物は、ハロゲン化芳香族の反応性を活かした精密合成に適しており、特にクロロ基の電子求引性により、求核置換反応やカップリング反応において優れた反応性を発揮します。また、結晶性が良好なため、精製や取り扱いが容易である点も特長です。

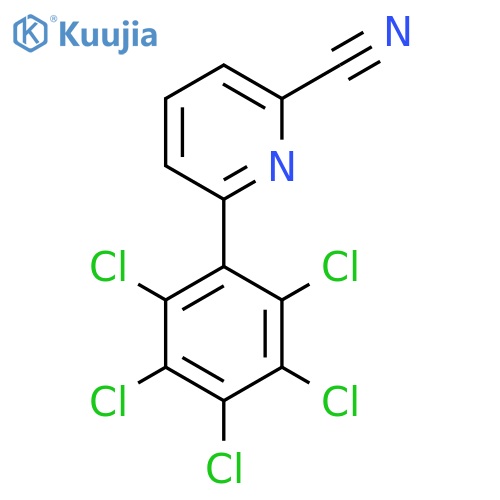

1361527-65-2 structure

商品名:6-(Perchlorophenyl)picolinonitrile

CAS番号:1361527-65-2

MF:C12H3Cl5N2

メガワット:352.430617570877

CID:4968813

6-(Perchlorophenyl)picolinonitrile 化学的及び物理的性質

名前と識別子

-

- 6-(Perchlorophenyl)picolinonitrile

-

- インチ: 1S/C12H3Cl5N2/c13-8-7(6-3-1-2-5(4-18)19-6)9(14)11(16)12(17)10(8)15/h1-3H

- InChIKey: NEIQZIRCYDYSND-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=CC=C(C#N)N=1)Cl)Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 354

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 5.7

6-(Perchlorophenyl)picolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013028785-1g |

6-(Perchlorophenyl)picolinonitrile |

1361527-65-2 | 97% | 1g |

1,534.70 USD | 2021-06-22 | |

| Alichem | A013028785-500mg |

6-(Perchlorophenyl)picolinonitrile |

1361527-65-2 | 97% | 500mg |

847.60 USD | 2021-06-22 | |

| Alichem | A013028785-250mg |

6-(Perchlorophenyl)picolinonitrile |

1361527-65-2 | 97% | 250mg |

475.20 USD | 2021-06-22 |

6-(Perchlorophenyl)picolinonitrile 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

1361527-65-2 (6-(Perchlorophenyl)picolinonitrile) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬